4-(Propan-2-yloxy)benzene-1-sulfonyl fluoride
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Overview
Description
4-(Propan-2-yloxy)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C9H11FO3S. It is a sulfonyl fluoride derivative, which is known for its reactivity and utility in various chemical processes. This compound is often used in organic synthesis and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yloxy)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(Propan-2-yloxy)benzene-1-sulfonyl chloride with a fluoride source. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Common reagents used in this synthesis include potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like acetonitrile or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-yloxy)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the sulfonyl fluoride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or alcohols are commonly used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used for the reduction process.
Major Products Formed
Nucleophilic substitution: Sulfonamide or sulfonate derivatives.
Hydrolysis: Sulfonic acid.
Reduction: Sulfonyl hydride.
Scientific Research Applications
4-(Propan-2-yloxy)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Investigated for its potential use in drug development, especially as enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Propan-2-yloxy)benzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is electrophilic and can form covalent bonds with nucleophilic sites on enzymes or other biological molecules. This interaction can inhibit the activity of enzymes by blocking their active sites or altering their structure.
Comparison with Similar Compounds
Similar Compounds
4-(Propan-2-yloxy)benzene-1-sulfonyl chloride: Similar structure but with a chloride group instead of fluoride.
4-Isopropoxybenzenesulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity.
4-(Propan-2-yl)benzene-1-sulfonyl fluoride: A closely related compound with a slight variation in the alkyl group.
Uniqueness
4-(Propan-2-yloxy)benzene-1-sulfonyl fluoride is unique due to its specific reactivity and stability. The presence of the fluoride group enhances its electrophilicity, making it a valuable reagent in organic synthesis and enzyme inhibition studies. Its distinct properties differentiate it from other sulfonyl derivatives, providing unique advantages in various applications.
Properties
Molecular Formula |
C9H11FO3S |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
4-propan-2-yloxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C9H11FO3S/c1-7(2)13-8-3-5-9(6-4-8)14(10,11)12/h3-7H,1-2H3 |
InChI Key |
ZHAHEZQXHSOSEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)S(=O)(=O)F |
Origin of Product |
United States |
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